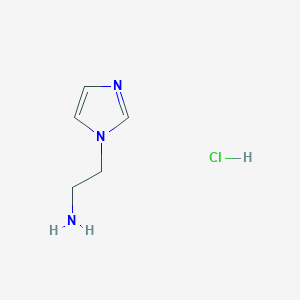

2-(1H-Imidazol-1-YL)ethanamine hydrochloride

Description

The exact mass of the compound 2-(1H-Imidazol-1-YL)ethanamine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 280770. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(1H-Imidazol-1-YL)ethanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-Imidazol-1-YL)ethanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-imidazol-1-ylethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.ClH/c6-1-3-8-4-2-7-5-8;/h2,4-5H,1,3,6H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOALRMMSSHIANT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30918240 |

Source

|

| Record name | 2-(1H-Imidazol-1-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30918240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93668-43-0 |

Source

|

| Record name | NSC280770 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280770 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1H-Imidazol-1-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30918240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(1H-Imidazol-1-YL)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(1H-imidazol-1-yl)ethanamine hydrochloride, a key intermediate in the development of various therapeutic agents. This document details the primary synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols. Additionally, it visualizes the relevant biological context of this compound as a histamine analog, focusing on the histamine H3 receptor signaling pathway.

Introduction

2-(1H-imidazol-1-yl)ethanamine is a structural isomer of histamine, a fundamental biogenic amine involved in a myriad of physiological processes. This structural relationship makes it a valuable scaffold in medicinal chemistry, particularly in the design of ligands for histamine receptors. The hydrochloride salt form enhances the compound's stability and solubility, making it more suitable for research and development applications. One notable application is as an intermediate in the preparation of selective tumor inhibitors, such as bis(nitroimidazolyl)alkanecarboxamide hypoxia agents[1].

Synthesis Pathways

The primary and most common route for the synthesis of 2-(1H-imidazol-1-yl)ethanamine is the N-alkylation of imidazole with a 2-aminoethylating agent, typically 2-chloroethylamine hydrochloride. An alternative, though less common, approach involves the ring-opening of 2-alkyl-4,5-dihydrooxazoles by azoles.

Pathway 1: N-Alkylation of Imidazole

This pathway involves the direct alkylation of the imidazole ring with 2-chloroethylamine hydrochloride in the presence of a base and often a phase-transfer catalyst to facilitate the reaction.

Experimental Workflow for N-Alkylation of Imidazole

References

2-(1H-Imidazol-1-YL)ethanamine hydrochloride CAS number lookup

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-Imidazol-1-yl)ethanamine hydrochloride is a chemical compound featuring an imidazole ring connected to an ethylamine side chain. Due to its structural similarity to histamine, this molecule is of significant interest in medicinal chemistry and pharmacology, particularly in the exploration of novel therapeutics targeting histamine receptors. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological significance, along with detailed experimental protocols for its study. While specific biological activity data for this compound is limited in public literature, this guide outlines the methodologies for its characterization.

Chemical and Physical Properties

The CAS number for the parent compound, 2-(1H-Imidazol-1-yl)ethanamine, is 5739-10-6.[1][2][3][4] This CAS number is also commonly used to refer to its hydrochloride salts. The compound is typically available as a dihydrochloride salt (2HCl) to improve its stability and solubility in aqueous solutions.[1][5][6]

Table 1: Physicochemical Data

| Property | Value (Free Base) | Value (Dihydrochloride Salt) | Source |

| CAS Number | 5739-10-6 | 5739-10-6 | [1][6] |

| Molecular Formula | C₅H₉N₃ | C₅H₁₁Cl₂N₃ | [1][7] |

| Molecular Weight | 111.15 g/mol | 184.07 g/mol | [6][7] |

| IUPAC Name | 2-(1H-imidazol-1-yl)ethan-1-amine | 2-(1H-imidazol-1-yl)ethan-1-aminium chloride | |

| Synonyms | N-(2-Aminoethyl)imidazole, 1H-Imidazole-1-ethanamine | 2-Imidazol-1-yl-ethylamine dihydrochloride | [1][6] |

| XLogP3 (Computed) | -1.0 | Not Available | [7] |

| Hydrogen Bond Donor Count | 2 | 3 | [7] |

| Hydrogen Bond Acceptor Count | 2 | 2 | [7] |

| Rotatable Bond Count | 2 | 2 | [7] |

| Topological Polar Surface Area | 43.8 Ų | Not Available | [7] |

| Predicted pKa (most basic) | 7.51 ± 0.10 | Not Available | [6] |

| Boiling Point (Free Base) | 283 °C | Not Available | [6] |

| Appearance (Free Base) | Colorless to light yellow liquid | Solid | [6],[5] |

Synthesis and Purification

The synthesis of 2-(1H-imidazol-1-yl)ethanamine typically involves the N-alkylation of imidazole with a protected aminoethyl group, such as 2-chloroethylamine hydrochloride. The resulting free base can then be converted to the hydrochloride salt.

Experimental Protocol 1: Synthesis of 2-(1H-Imidazol-1-yl)ethanamine (Free Base)

This protocol is adapted from established procedures for similar compounds.[8]

Materials:

-

Imidazole

-

2-chloroethylamine monohydrochloride

-

Sodium hydroxide (NaOH)

-

Acetonitrile (CH₃CN)

-

Tetrabutylammonium hydrogensulfate (optional phase-transfer catalyst)

-

Silica gel for column chromatography

-

Eluent: Acetonitrile/Ammonium hydroxide solution (e.g., 9:1)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine imidazole (1.0 eq), 2-chloroethylamine monohydrochloride (1.1 eq), and acetonitrile.

-

Add sodium hydroxide (sufficient to neutralize the hydrochloride salt and deprotonate the imidazole, typically 3-4 eq). A phase-transfer catalyst like tetrabutylammonium hydrogensulfate can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for several hours (e.g., 21 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

-

Purify the crude oil by flash column chromatography on silica gel, using a gradient of acetonitrile to 9:1 acetonitrile/NH₄OH to afford the pure 2-(1H-imidazol-1-yl)ethanamine.[8]

Experimental Protocol 2: Preparation of 2-(1H-Imidazol-1-yl)ethanamine Dihydrochloride

Materials:

-

Purified 2-(1H-imidazol-1-yl)ethanamine

-

Isopropanol or ethanol

-

Hydrochloric acid (HCl) solution in a suitable solvent (e.g., isopropanol)

Procedure:

-

Dissolve the purified 2-(1H-imidazol-1-yl)ethanamine free base in a suitable solvent such as isopropanol.[5]

-

Slowly add a solution of hydrochloric acid (2.0 eq) in the same solvent while stirring.

-

Continue stirring to allow for complete precipitation of the dihydrochloride salt.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.[5]

References

- 1. pschemicals.com [pschemicals.com]

- 2. scbt.com [scbt.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 5739-10-6 Cas No. | 2-(1H-Imidazol-1-Yl)Ethanamine | Apollo [store.apolloscientific.co.uk]

- 5. benchchem.com [benchchem.com]

- 6. 2-(1H-Imidazol-1-yl)ethanamine CAS#: 5739-10-6 [amp.chemicalbook.com]

- 7. 2-(1H-imidazol-1-yl)ethanamine | C5H9N3 | CID 430667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-(1H-Imidazol-1-yl)ethanamine | 5739-10-6 [chemicalbook.com]

An In-depth Technical Guide on the Crystal Structure of 2-(1H-Imidazol-4-YL)ethanaminium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of 2-(1H-imidazol-4-yl)ethanaminium chloride, a compound of significant interest due to its relation to histamine, a key biogenic amine involved in numerous physiological processes. The data and methodologies presented herein are derived from single-crystal X-ray diffraction studies, offering fundamental insights into the molecule's three-dimensional architecture, solid-state conformation, and intermolecular interactions. This information is crucial for applications in medicinal chemistry, pharmacology, and materials science, where a precise understanding of molecular structure is paramount for rational drug design and the development of new materials.

It is important to note that the detailed crystallographic data available is for the 4-substituted imidazole isomer, 2-(1H-imidazol-4-yl)ethanaminium chloride, rather than the 1-substituted isomer.

Quantitative Crystallographic Data

The crystallographic data for 2-(1H-imidazol-4-yl)ethanaminium chloride (C₅H₁₀N₃⁺·Cl⁻) has been determined by single-crystal X-ray diffraction. A summary of the key parameters is presented in the tables below for clarity and comparative purposes.

Table 1: Crystal Data and Structure Refinement Details [1][2]

| Parameter | Value |

| Empirical Formula | C₅H₁₀N₃⁺·Cl⁻ |

| Formula Weight | 147.61 g/mol |

| Temperature | 150 K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a | 4.5840 (2) Å |

| b | 9.1614 (3) Å |

| c | 17.3114 (5) Å |

| β | 91.682 (1)° |

| Volume | 726.69 (4) ų |

| Z | 4 |

| Calculated Density | 1.349 Mg/m³ |

| Absorption Coefficient (μ) | 0.44 mm⁻¹ |

| F(000) | 312 |

| Data Collection & Refinement | |

| Diffractometer | Bruker APEXII |

| Reflections Collected | 5568 |

| Independent Reflections | 1645 [R(int) = 0.033] |

| Reflections with I > 2σ(I) | 1494 |

| Goodness-of-fit on F² | 1.08 |

| Final R indices [I > 2σ(I)] | R1 = 0.028, wR2 = 0.076 |

| R indices (all data) | R1 = 0.032, wR2 = 0.078 |

| Largest diff. peak and hole | 0.34 and -0.21 e·Å⁻³ |

Table 2: Selected Bond Lengths, Angles, and Torsion Angles

| Feature | Atoms | Value |

| Torsion Angle | N1—C2—C3—C4 | 176.22 (10)°[1] |

Note: A comprehensive list of bond lengths and angles is typically available in the full crystallographic information file (CIF) associated with the cited studies.

Experimental Protocols

The determination of the crystal structure of 2-(1H-imidazol-4-yl)ethanaminium chloride involved the following key experimental procedures:

2.1 Synthesis and Crystallization [1]

The title compound was obtained as a by-product during an attempted synthesis of a histamine derivative. The synthesis involved the reaction of histamine dihydrochloride with methyl-1-hydroxy-2-naphthoate in a microwave oven at 200 watts for 5 minutes. The resulting product mixture yielded crystals of 2-(1H-imidazol-4-yl)ethanaminium chloride suitable for X-ray diffraction analysis.

2.2 X-ray Data Collection and Structure Refinement [1][2]

Single-crystal X-ray diffraction data were collected on a Bruker APEXII diffractometer. The crystal was maintained at a temperature of 150 K during data collection. A multi-scan absorption correction was applied using SADABS. The structure was solved and refined using standard crystallographic software packages. Hydrogen atoms bonded to carbon were placed in calculated positions, while those attached to nitrogen atoms were located from the difference Fourier map and refined.

Molecular and Crystal Structure Analysis

The asymmetric unit of 2-(1H-imidazol-4-yl)ethanaminium chloride contains one 2-(1H-imidazol-4-yl)ethanaminium cation and one chloride anion. The terminal amino group of the histamine moiety is protonated, resulting in a positively charged cation.

The organic cation adopts a trans conformation with respect to the amine group and the imidazole ring about the C2-C3 bond of the ethyl side chain. This is evidenced by the N1—C2—C3—C4 torsion angle of 176.22 (10)°.[1] The bond lengths and angles within the molecule are within the normal ranges and are comparable to related structures.

In the crystal, the cations and anions are linked by a network of hydrogen bonds. Specifically, N—H···N and N—H···Cl hydrogen bonds form a two-dimensional network parallel to the (101) plane. Additionally, a weak C—H···Cl hydrogen bond contributes to the formation of a three-dimensional supramolecular architecture.[1][2]

Visualizations

The following diagrams illustrate the molecular structure of the 2-(1H-imidazol-4-yl)ethanaminium cation and the experimental workflow for its crystal structure determination.

References

Technical Guide: Spectroscopic and Spectrometric Characterization of 2-(1H-Imidazol-1-YL)ethanamine Hydrochloride

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 2-(1H-Imidazol-1-YL)ethanamine hydrochloride. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines predicted spectroscopic data, detailed experimental protocols for acquiring such data, and a logical workflow for the characterization of the compound.

Core Data Presentation

Table 1: Predicted ¹H NMR Data (D₂O, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | s | 1H | H-2 (imidazole) |

| ~7.1 | t | 1H | H-4 (imidazole) |

| ~7.0 | t | 1H | H-5 (imidazole) |

| ~4.2 | t | 2H | N-CH₂ |

| ~3.3 | t | 2H | CH₂-NH₃⁺ |

Table 2: Predicted ¹³C NMR Data (D₂O, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~136 | C-2 (imidazole) |

| ~124 | C-4 (imidazole) |

| ~120 | C-5 (imidazole) |

| ~48 | N-CH₂ |

| ~39 | CH₂-NH₃⁺ |

Table 3: Expected Mass Spectrometry Data (ESI+)

| m/z | Ion |

| 112.08 | [M+H]⁺ |

| 95.06 | [M+H - NH₃]⁺ |

| 81.06 | [M+H - CH₂CH₂NH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and mass spectrometry data for 2-(1H-Imidazol-1-YL)ethanamine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh approximately 5-10 mg of 2-(1H-Imidazol-1-YL)ethanamine hydrochloride.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD), in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

-

If not using a solvent with an internal reference, add a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O.

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

Shimming: Perform shimming of the magnetic field to ensure homogeneity, resulting in a narrow and symmetrical lock signal.

-

¹H NMR Acquisition:

-

Experiment: Use a standard one-pulse sequence.

-

Spectral Width: Set a spectral width of approximately 12-16 ppm.

-

Pulse Angle: A 30° pulse angle is recommended.

-

Number of Scans: Acquire 16 to 64 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically sufficient.

-

-

¹³C NMR Acquisition:

-

Experiment: Use a standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Set a spectral width of 0-160 ppm.

-

Pulse Angle: A 30-45° pulse angle can be used to allow for a shorter relaxation delay.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required to obtain a good signal-to-noise ratio.

-

Relaxation Delay (d1): A 2-second relaxation delay is a reasonable starting point.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal reference standard.

-

Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a stock solution of 2-(1H-Imidazol-1-YL)ethanamine hydrochloride in a suitable solvent, such as methanol or water, at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) System and Conditions:

-

LC System: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column is suitable for this relatively polar compound.

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is recommended.

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode (ESI+) is appropriate for this basic compound.

-

Full Scan (MS1): Acquire a full scan to determine the parent mass-to-charge ratio (m/z). For 2-(1H-Imidazol-1-YL)ethanamine, the expected protonated molecule [M+H]⁺ is approximately 112.08.

-

Tandem MS (MS/MS): Select the parent ion (m/z 112.08) and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the characterization of 2-(1H-Imidazol-1-YL)ethanamine hydrochloride, from synthesis to comprehensive analysis.

Caption: Workflow for the characterization of 2-(1H-Imidazol-1-YL)ethanamine hydrochloride.

Unraveling the Biological Potential of 2-(1H-Imidazol-1-YL)ethanamine Hydrochloride: A Technical Guide for Researchers

An In-depth Exploration of a Histamine Analogue for Drug Discovery and Development

Abstract

2-(1H-Imidazol-1-YL)ethanamine hydrochloride is a small molecule with structural similarities to the biogenic amine histamine. While extensive public domain data on its specific biological activity is limited, its chemical structure, featuring an imidazole ring linked to an ethylamine side chain, suggests a strong potential for interaction with various biological targets, particularly histamine receptors. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the pharmacological profile of this compound. It outlines potential biological targets and signaling pathways, details robust experimental protocols for its characterization, and presents a clear workflow for elucidating its mechanism of action. The information herein is designed to serve as a foundational resource to stimulate and guide future research into the therapeutic potential of 2-(1H-Imidazol-1-YL)ethanamine hydrochloride.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to any biological investigation. While experimental data for 2-(1H-Imidazol-1-YL)ethanamine hydrochloride is not extensively available, computational predictions and data for the free base, 2-(1H-Imidazol-1-YL)ethanamine, provide valuable insights.

| Property | Value | Source |

| Molecular Formula | C₅H₉N₃ | PubChem[1] |

| Molecular Weight | 111.15 g/mol | PubChem[1] |

| CAS Number | 5739-10-6 | PubChem[1] |

| IUPAC Name | 2-imidazol-1-ylethanamine | PubChem[1] |

| XLogP3 | -1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[2] |

| Topological Polar Surface Area | 43.8 Ų | PubChem[1] |

Postulated Biological Targets and Signaling Pathways

Based on its structural analogy to histamine, the primary putative biological targets for 2-(1H-Imidazol-1-YL)ethanamine hydrochloride are the four subtypes of histamine receptors (H1, H2, H3, and H4), all of which are G-protein coupled receptors (GPCRs).[2] The modulation of these receptors initiates distinct intracellular signaling cascades.

Histamine H1 Receptor Signaling

The histamine H1 receptor predominantly couples to the Gq/11 family of G-proteins.[2] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Histamine H2 Receptor Signaling

The histamine H2 receptor is coupled to the Gs family of G-proteins.[2] Upon activation, the Gαs subunit stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] cAMP then acts as a second messenger to activate protein kinase A (PKA), which phosphorylates various downstream targets.

Histamine H3 Receptor Signaling

The histamine H3 receptor is a presynaptic autoreceptor that primarily couples to the Gi/o subunit of G-proteins.[3] Activation of the H3 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[3] This modulatory role is crucial in regulating the release of histamine and other neurotransmitters.[3]

Proposed Experimental Workflow for In Vitro Characterization

To elucidate the pharmacological profile of 2-(1H-Imidazol-1-YL)ethanamine hydrochloride, a systematic in vitro characterization is necessary.[4] The following workflow is proposed as a robust starting point for researchers.

Detailed Experimental Protocols

The following protocols are adapted from established methodologies for characterizing ligands of histamine receptors and can be applied to 2-(1H-Imidazol-1-YL)ethanamine hydrochloride.

Protocol 1: In Vitro Histamine Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of 2-(1H-Imidazol-1-YL)ethanamine hydrochloride for the four human histamine receptor subtypes (H1, H2, H3, and H4).[5]

Materials:

-

HEK293 cells expressing the target human histamine receptor subtype.[5]

-

Specific radioligands for each receptor (e.g., [³H]-Pyrilamine for H1, [³H]-Tiotidine for H2, [³H]-Nα-methylhistamine for H3, and [³H]-Histamine for H4).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[5]

-

Non-specific competitors (e.g., high concentrations of unlabeled histamine or specific antagonists).

-

Glass fiber filter plates.

-

Scintillation cocktail and scintillation counter.[5]

Procedure:

-

Membrane Preparation:

-

Competition Binding Assay:

-

In a 96-well plate, add a fixed concentration of the appropriate radioligand to each well.[5]

-

Add increasing concentrations of 2-(1H-Imidazol-1-YL)ethanamine hydrochloride (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).[5]

-

For the determination of non-specific binding, add a high concentration of the corresponding non-specific competitor.[5]

-

Add the cell membrane preparation to initiate the binding reaction.[5]

-

Incubate at room temperature for a specified time to reach equilibrium.[5]

-

-

Filtration and Scintillation Counting:

Data Analysis:

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

-

The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assay - cAMP Accumulation

Objective: To determine the functional activity (agonist or antagonist) of 2-(1H-Imidazol-1-YL)ethanamine hydrochloride at Gi/o- or Gs-coupled histamine receptors (e.g., H2 and H3).

Materials:

-

CHO-K1 or HEK-293 cells stably expressing the human histamine H2 or H3 receptor.

-

Assay buffer (e.g., HBSS with 5 mM HEPES and 0.1% BSA).

-

Forskolin.

-

Reference agonist (e.g., histamine).

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Cell Preparation:

-

Plate the cells in a 96-well or 384-well plate and grow to confluence.

-

On the day of the assay, replace the culture medium with assay buffer.

-

-

Agonist Mode:

-

Antagonist Mode:

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.[3]

-

Data Analysis:

-

For agonist activity, plot the cAMP concentration against the log concentration of the test compound to determine the EC50 and Emax values.

-

For antagonist activity, plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50 value.

Quantitative Data Presentation (Illustrative)

As there is no specific quantitative data available for 2-(1H-Imidazol-1-YL)ethanamine hydrochloride, the following table provides an illustrative example of how such data would be presented, using reference data for a well-characterized H3 receptor ligand.

| Assay Type | Receptor Subtype | Parameter | Illustrative Value |

| Binding Assay | Histamine H3 | Ki (nM) | 0.1 - 10 |

| Functional Assay (cAMP) | Histamine H3 | IC50 (nM) | 1 - 50 |

| Functional Assay (cAMP) | Histamine H2 | EC50 (nM) | > 1000 |

| Selectivity | H3 vs H1, H2, H4 | Fold Selectivity | > 100 |

Conclusion

While the biological activity of 2-(1H-Imidazol-1-YL)ethanamine hydrochloride remains to be fully elucidated, its structural characteristics strongly suggest it is a promising candidate for investigation as a modulator of histamine receptors.[4] This technical guide provides a comprehensive roadmap for its systematic in vitro characterization, from initial binding studies to functional assays and mechanism of action elucidation. The detailed protocols and proposed workflows offer a solid foundation for researchers to uncover the therapeutic potential of this and related imidazole-containing compounds, contributing to the advancement of drug discovery in areas such as neuroscience, immunology, and beyond. Further investigation into its biological activity is clearly warranted to fully explore its potential.[6]

References

Potential Therapeutic Targets of 2-(1H-Imidazol-1-YL)ethanamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential therapeutic targets of 2-(1H-Imidazol-1-YL)ethanamine hydrochloride. As a structural analog of histamine, its primary pharmacological interactions are anticipated to be with the family of histamine receptors (H1, H2, H3, and H4), which are all G-protein coupled receptors (GPCRs). This document consolidates the available physicochemical data for the title compound, outlines its likely biological targets based on structural analogy, and provides detailed, adaptable experimental protocols for its characterization. Due to the limited availability of specific biological activity data for 2-(1H-Imidazol-1-YL)ethanamine hydrochloride in the public domain, this guide also references data from its close structural analog, 2-(2-methyl-1H-imidazol-1-yl)ethanamine, to provide a framework for research and development.

Introduction

2-(1H-Imidazol-1-YL)ethanamine hydrochloride is a small molecule featuring an imidazole ring linked to an ethanamine side chain.[1][2] Its structural resemblance to histamine, a pivotal biogenic amine involved in a myriad of physiological and pathological processes, suggests its potential to modulate the histaminergic system.[3] Histamine's effects are mediated through four distinct receptor subtypes (H1, H2, H3, and H4), each with a unique tissue distribution and signaling mechanism, making them attractive targets for therapeutic intervention in various diseases, including allergic reactions, gastric ulcers, and neurological disorders.[3]

This guide serves as a resource for researchers investigating the therapeutic potential of 2-(1H-Imidazol-1-YL)ethanamine hydrochloride by providing its chemical properties, outlining probable therapeutic targets, and presenting detailed experimental methodologies for its pharmacological characterization.

Physicochemical Properties

A summary of the key physicochemical properties for 2-(1H-Imidazol-1-YL)ethanamine and its hydrochloride salt is presented in Table 1. This information is essential for its proper handling, formulation, and use in experimental settings.

Table 1: Physicochemical Properties of 2-(1H-Imidazol-1-YL)ethanamine and its Hydrochloride Salt

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |

| IUPAC Name | 2-(1H-imidazol-1-yl)ethanamine | 2-(1H-imidazol-1-yl)ethanaminium chloride | [1] |

| Synonyms | 1H-Imidazole-1-ethanamine, N-(2-Aminoethyl)imidazole | 2-IMIDAZOL-1-YL-ETHYLAMINE 2HCL | [1] |

| CAS Number | 5739-10-6 | Not specified, salt of 5739-10-6 | [1][2] |

| Molecular Formula | C₅H₉N₃ | C₅H₁₀ClN₃ (monohydrochloride) | [1][2] |

| Molecular Weight | 111.15 g/mol | 147.61 g/mol (monohydrochloride) | [1] |

| Boiling Point | 283 °C | Not available | [2] |

| Density | 1.15 g/cm³ | Not available | [2] |

| pKa (predicted) | 7.51 ± 0.10 | Not applicable | [2] |

| XLogP3 (Computed) | -1.0 | Not available | [1] |

| Hydrogen Bond Donor Count | 1 | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | 2 | [1] |

Potential Therapeutic Targets and Signaling Pathways

Based on its structural similarity to histamine, the primary potential therapeutic targets for 2-(1H-Imidazol-1-YL)ethanamine hydrochloride are the four subtypes of histamine receptors.

-

Histamine H1 Receptor (H1R): Primarily coupled to Gq/11 proteins, its activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium and activates protein kinase C (PKC), playing a key role in allergic reactions and as a neurotransmitter in the central nervous system.[3]

-

Histamine H2 Receptor (H2R): This receptor is coupled to Gs proteins. Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[3] H2 receptors are famously involved in the regulation of gastric acid secretion.

-

Histamine H3 Receptor (H3R): The H3 receptor is a presynaptic autoreceptor that couples to Gi/o proteins, inhibiting adenylyl cyclase and decreasing cAMP levels. It regulates the synthesis and release of histamine and other neurotransmitters, making it a target for neurological and psychiatric disorders.[4]

-

Histamine H4 Receptor (H4R): Also coupled to Gi/o proteins, the H4 receptor is primarily expressed on cells of hematopoietic origin and is involved in inflammatory and immune responses.

Signaling Pathway Diagrams

The following diagrams illustrate the canonical signaling pathways for the H1 and H2 histamine receptors.

Caption: Histamine H1 Receptor Gq/11 Signaling Pathway.

Caption: Histamine H2 Receptor Gs Signaling Pathway.

Quantitative Data

As of the date of this publication, there is a notable absence of publicly available quantitative data, such as binding affinities (Ki, Kd) or functional potencies (IC50, EC50), for 2-(1H-Imidazol-1-YL)ethanamine hydrochloride at any of the histamine receptors.

However, data for the structurally similar compound, 2-(2-methyl-1H-imidazol-1-yl)ethanamine, can serve as a valuable reference point for initial experimental design. It is important to note that the addition of a methyl group at the 2-position of the imidazole ring can significantly impact pharmacological activity, and the data in Table 2 should be interpreted with this consideration.

Table 2: Illustrative Pharmacological Data for Structurally Related Histamine Receptor Ligands (Disclaimer: The following data is for reference compounds and not for 2-(1H-Imidazol-1-YL)ethanamine hydrochloride. This is intended to provide a context for expected potencies in planned experiments.)

| Compound | Target Receptor | Assay Type | Value | Species | Reference |

| Histamine | Human H1 | Calcium Flux (EC50) | 69.3 nM | Human | [5] |

| [³H]-Nα-methylhistamine | Human H3 | Radioligand Binding (Kd) | 1-2 nM | Human | [4] |

| GT-2331 | Rat H3 | Radioligand Binding (Ki) | 0.125 nM | Rat | [6] |

| Tiotidine | Guinea Pig H2 | Radioligand Binding (Ki) | 4 x 10⁻⁸ M | Guinea Pig | [7] |

Experimental Protocols

To characterize the interaction of 2-(1H-Imidazol-1-YL)ethanamine hydrochloride with its potential targets, a systematic experimental approach is required. The following are detailed, generic protocols that can be adapted for this purpose.

General Experimental Workflow

The following diagram outlines a typical workflow for identifying and validating the therapeutic targets of a novel compound.

Caption: General Experimental Workflow for Hit Identification and Validation.

Protocol: Histamine H1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of 2-(1H-Imidazol-1-YL)ethanamine hydrochloride for the H1 receptor.

-

Objective: To determine the binding affinity of the test compound for the human H1 receptor.

-

Principle: A competitive binding assay measuring the displacement of a radiolabeled H1 receptor antagonist (e.g., [³H]-mepyramine) by the unlabeled test compound.

-

Materials:

-

Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human H1 receptor.

-

Radioligand: [³H]-mepyramine (Specific Activity: ~20-30 Ci/mmol).

-

Test Compound: 2-(1H-Imidazol-1-YL)ethanamine hydrochloride.

-

Non-specific Binding Control: Mepyramine (10 µM) or Triprolidine (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates and glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).

-

Liquid scintillation counter and scintillation fluid.

-

-

Procedure:

-

Prepare serial dilutions of 2-(1H-Imidazol-1-YL)ethanamine hydrochloride in the assay buffer. A typical starting concentration range would be 10⁻¹⁰ M to 10⁻⁴ M.

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [³H]-mepyramine (final concentration ~1-2 nM), and 150 µL of membrane preparation (10-20 µg of protein).

-

Non-specific Binding: 50 µL of non-specific binding control, 50 µL of [³H]-mepyramine, and 150 µL of membrane preparation.

-

Competition: 50 µL of each dilution of the test compound, 50 µL of [³H]-mepyramine, and 150 µL of membrane preparation.

-

-

Incubate the plate at 25°C for 60-180 minutes with gentle agitation to reach equilibrium.

-

Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression (sigmoidal dose-response with variable slope) to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

-

Protocol: Histamine H1 Receptor Functional Assay (Calcium Flux)

This protocol measures the ability of the test compound to act as an agonist or antagonist at the H1 receptor by monitoring changes in intracellular calcium.

-

Objective: To determine the functional activity (agonist or antagonist) and potency of the test compound at the human H1 receptor.

-

Principle: Activation of the Gq-coupled H1 receptor leads to an increase in intracellular calcium, which can be measured using a calcium-sensitive fluorescent dye.

-

Materials:

-

Cells: HEK293 cells stably expressing the human H1 receptor.

-

Fluorescent Calcium Indicator: Fluo-4 AM or a similar dye.

-

Test Compound: 2-(1H-Imidazol-1-YL)ethanamine hydrochloride.

-

Reference Agonist: Histamine.

-

Reference Antagonist: Mepyramine.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Instrumentation: A fluorescence microplate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).

-

-

Procedure:

-

Cell Plating: Plate the H1R-expressing cells in black-walled, clear-bottom 96-well plates and culture overnight.

-

Dye Loading: Remove the culture medium and incubate the cells with the fluorescent calcium indicator in assay buffer for 30-60 minutes at 37°C.

-

Compound Preparation: Prepare serial dilutions of the test compound, reference agonist, and reference antagonist in assay buffer.

-

Measurement:

-

Agonist Mode: Place the cell plate in the fluorescence reader. Record a baseline fluorescence, then add the test compound or reference agonist and continue to record the fluorescence signal over time to detect a calcium transient.

-

Antagonist Mode: Pre-incubate the cells with the test compound for 15-30 minutes before adding a fixed concentration (e.g., EC80) of the reference agonist (histamine). Record the fluorescence signal.

-

-

-

Data Analysis:

-

Agonist Mode: Calculate the change in fluorescence from baseline. Plot the response against the log concentration of the test compound to determine the EC50 value.

-

Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50 value.

-

Conclusion

While specific biological activity data for 2-(1H-Imidazol-1-YL)ethanamine hydrochloride is currently limited, its structural similarity to histamine strongly suggests that the histamine receptor family represents its primary potential therapeutic targets. This technical guide provides a foundational framework for researchers to systematically investigate the pharmacology of this compound. The provided experimental protocols for radioligand binding and functional assays offer robust methods to determine its affinity, potency, and mechanism of action at each of the histamine receptor subtypes. Such characterization is a critical step in elucidating the therapeutic potential of 2-(1H-Imidazol-1-YL)ethanamine hydrochloride for a range of human diseases.

References

- 1. 2-(1H-imidazol-1-yl)ethanamine | C5H9N3 | CID 430667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(1H-Imidazol-1-yl)ethanamine CAS#: 5739-10-6 [amp.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Development of trans-2-[1H-imidazol-4-yl] cyclopropane derivatives as new high-affinity histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Unraveling the Putative Mechanism of Action of 2-(1H-Imidazol-1-YL)ethanamine hydrochloride: A Technical Guide for Researchers

For Immediate Release

This technical guide offers an in-depth exploration of the probable mechanism of action of 2-(1H-Imidazol-1-YL)ethanamine hydrochloride. This document is intended for researchers, scientists, and professionals in the field of drug development. Given the limited direct research on this specific compound, this guide synthesizes information from structurally related molecules, particularly histamine receptor modulators, to propose a likely pharmacological profile and a framework for its experimental validation.

Executive Summary

2-(1H-Imidazol-1-YL)ethanamine hydrochloride is a small molecule with a chemical structure analogous to histamine. This structural similarity strongly suggests that its primary biological targets are the histamine receptors (H1, H2, H3, and H4), which are all G-protein coupled receptors (GPCRs). Based on the pharmacology of similar imidazole-containing compounds, it is hypothesized that 2-(1H-Imidazol-1-YL)ethanamine hydrochloride may act as a modulator of the histamine H3 receptor. The H3 receptor is a presynaptic autoreceptor and heteroreceptor predominantly expressed in the central nervous system, playing a crucial role in the regulation of neurotransmitter release. Modulation of the H3 receptor has therapeutic potential for a range of neurological disorders. This guide outlines the putative mechanism of action, proposes experimental protocols for its characterization, and provides a framework for understanding its potential signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties for the free base form of the compound is presented in Table 1. These properties are essential for its handling, formulation, and use in experimental settings. The hydrochloride salt form offers enhanced stability and solubility in aqueous solutions.[1]

| Property | Value | Source |

| IUPAC Name | 2-(1H-imidazol-1-yl)ethanamine | PubChem[2] |

| Molecular Formula | C5H9N3 | PubChem[2] |

| Molecular Weight | 111.15 g/mol | PubChem[2] |

| CAS Number | 5739-10-6 | PubChem[2] |

Putative Mechanism of Action: Histamine H3 Receptor Modulation

The histamine H3 receptor functions as a presynaptic autoreceptor, regulating the synthesis and release of histamine.[3] It also acts as a heteroreceptor, modulating the release of other crucial neurotransmitters such as dopamine, norepinephrine, acetylcholine, and serotonin.[3][4][5] The H3 receptor is constitutively active and couples to the Gαi/o subunit of the G-protein complex.[6][7] This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[7]

2-(1H-Imidazol-1-YL)ethanamine hydrochloride, as a potential H3 receptor modulator, could act as an agonist, antagonist, or inverse agonist.

-

As an Agonist: It would mimic the action of histamine, leading to the inhibition of histamine and other neurotransmitter release.[4] This could have sedative effects and potential applications in sleep disorders.[4]

-

As an Antagonist or Inverse Agonist: It would block the action of histamine or reduce the receptor's basal activity, thereby increasing the release of histamine and other neurotransmitters.[5][6] This profile is associated with wake-promoting and cognitive-enhancing effects, with potential applications in narcolepsy, Alzheimer's disease, and schizophrenia.[5][6]

Signaling Pathway

The proposed signaling pathway for the histamine H3 receptor, which would be modulated by 2-(1H-Imidazol-1-YL)ethanamine hydrochloride, is depicted below.

Caption: Proposed signaling pathway for an agonist at the Histamine H3 receptor.

Experimental Protocols for Characterization

To elucidate the precise mechanism of action of 2-(1H-Imidazol-1-YL)ethanamine hydrochloride, a series of in vitro assays are necessary. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the compound for the histamine H3 receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).[8]

-

Incubation: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]-Nα-methylhistamine) and varying concentrations of 2-(1H-Imidazol-1-YL)ethanamine hydrochloride.[7][8]

-

Separation: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[8]

-

Detection: Quantify the bound radioactivity using a scintillation counter.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Caption: Generalized workflow for a radioligand binding assay.

cAMP Functional Assay

This assay determines the functional activity (EC50 or IC50) of the compound by measuring its effect on cAMP levels.

Methodology:

-

Cell Culture: Culture a stable cell line expressing the human histamine H3 receptor.

-

Compound Incubation: Treat the cells with varying concentrations of 2-(1H-Imidazol-1-YL)ethanamine hydrochloride in the presence of an adenylyl cyclase stimulator like forskolin.[7]

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Detection: Measure the cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

-

Data Analysis:

-

Agonist activity: A dose-dependent decrease in forskolin-stimulated cAMP levels indicates agonist activity (EC50).

-

Antagonist activity: A dose-dependent reversal of the inhibitory effect of a known H3 agonist indicates antagonist activity (IC50).

-

Inverse agonist activity: A dose-dependent decrease in basal cAMP levels (in the absence of an agonist) indicates inverse agonist activity.

-

Data Presentation

While specific quantitative data for 2-(1H-Imidazol-1-YL)ethanamine hydrochloride is not currently available in the public domain, Table 2 provides a template for how such data should be structured for clear comparison once obtained.

| Assay | Receptor Target | Parameter | Value |

| Radioligand Binding | Human Histamine H3 | Ki (nM) | TBD |

| cAMP Functional Assay | Human Histamine H3 | EC50 (nM) (Agonist) | TBD |

| cAMP Functional Assay | Human Histamine H3 | IC50 (nM) (Antagonist) | TBD |

| cAMP Functional Assay | Human Histamine H3 | Efficacy (%) | TBD |

Conclusion

2-(1H-Imidazol-1-YL)ethanamine hydrochloride is a compound of interest due to its structural similarity to histamine, suggesting a potential role as a histamine receptor modulator. The most probable target is the histamine H3 receptor, a key regulator of neurotransmission in the central nervous system. This guide has outlined the putative mechanism of action centered on H3 receptor modulation and provided detailed experimental protocols for its comprehensive in vitro characterization. The proposed workflow, from binding affinity determination to functional activity profiling, will be critical in elucidating the specific pharmacological profile of this compound and determining its therapeutic potential. Further research is warranted to generate the specific quantitative data needed to validate these hypotheses.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-(1H-imidazol-1-yl)ethanamine | C5H9N3 | CID 430667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 4. What are H3 receptor agonists and how do they work? [synapse.patsnap.com]

- 5. What are H3 receptor modulators and how do they work? [synapse.patsnap.com]

- 6. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

In Vitro Metabolic Stability of 2-(1H-Imidazol-1-YL)ethanamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to assess the in vitro metabolic stability of 2-(1H-Imidazol-1-YL)ethanamine hydrochloride, a critical parameter in early drug discovery. While specific experimental data for this compound is not extensively available in the public domain, this document outlines the standard experimental protocols, data presentation formats, and potential metabolic pathways based on established principles of drug metabolism. The guide details the widely used liver microsomal and hepatocyte stability assays, offering a framework for researchers to design and interpret their own studies. This document is intended to be a valuable resource for scientists involved in the preclinical evaluation of imidazole-containing drug candidates.

Introduction to In Vitro Metabolic Stability

The assessment of a drug candidate's metabolic stability is a cornerstone of the drug discovery and development process.[1][2] The liver is the primary site of drug metabolism, and in vitro models using liver-derived systems provide a rapid and cost-effective means to predict a compound's in vivo hepatic clearance.[3] These studies help in identifying metabolically labile compounds early, allowing for structural modifications to improve their pharmacokinetic profiles. The primary in vitro systems used are liver microsomes and hepatocytes, which contain the key enzymes responsible for drug metabolism.[2][4][5]

-

Liver Microsomes: These are subcellular fractions of the liver endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[3][4] Microsomal stability assays are excellent for assessing a compound's susceptibility to oxidative metabolism.[3]

-

Hepatocytes: As intact liver cells, hepatocytes contain a full complement of both Phase I and Phase II metabolizing enzymes and cofactors.[5][6] Hepatocyte stability assays provide a more comprehensive picture of a compound's overall metabolic fate in the liver.[5][6][7]

The imidazole ring, a core component of 2-(1H-Imidazol-1-YL)ethanamine, is found in many biologically active compounds and can be subject to various metabolic transformations.[8] Understanding the metabolic stability of this specific molecule is crucial for its potential development as a therapeutic agent.

Experimental Protocols

Detailed and standardized protocols are essential for generating reliable and reproducible in vitro metabolic stability data. Below are representative protocols for liver microsomal and hepatocyte stability assays.

Liver Microsomal Stability Assay

This assay determines the rate of disappearance of a test compound when incubated with liver microsomes in the presence of necessary cofactors.[3][9][10][11]

Materials:

-

Pooled human liver microsomes (HLM)

-

2-(1H-Imidazol-1-YL)ethanamine hydrochloride (Test Compound)

-

Positive control compounds (e.g., Verapamil, Testosterone)[6]

-

NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[10][11]

-

Phosphate buffer (e.g., 100 mM, pH 7.4)[11]

-

Acetonitrile (containing an internal standard for analytical quantification)

-

96-well incubation plates

-

Incubator/shaker (37°C)

-

LC-MS/MS system for analysis

Procedure:

-

Preparation:

-

Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO), and then dilute to the final working concentration in the incubation buffer. The final DMSO concentration should typically be ≤ 0.1%.[12]

-

Thaw the pooled human liver microsomes at 37°C and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[6][9]

-

-

Incubation:

-

Add the microsomal solution to the wells of a 96-well plate.

-

Pre-incubate the plate at 37°C for approximately 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.[3][6]

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to precipitate the proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Quantify the remaining concentration of the test compound at each time point using a validated LC-MS/MS method.[3]

-

Data Analysis:

The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time. From the slope of this line, the half-life (t½) and intrinsic clearance (CLint) can be calculated using the following equations:

-

t½ = 0.693 / k (where k is the elimination rate constant, i.e., the negative of the slope)

-

CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount)

Hepatocyte Stability Assay

This assay measures the metabolic stability of a compound in intact liver cells, capturing both Phase I and Phase II metabolism.[5][6][7]

Materials:

-

Cryopreserved human hepatocytes

-

Hepatocyte plating and incubation media (e.g., Williams' Medium E)[12]

-

2-(1H-Imidazol-1-YL)ethanamine hydrochloride (Test Compound)

-

Positive control compounds (e.g., 7-Ethoxycoumarin, Testosterone)[6]

-

Collagen-coated plates

-

Incubator (37°C, 5% CO₂)

-

Acetonitrile (containing an internal standard)

-

LC-MS/MS system

Procedure:

-

Cell Plating and Culture:

-

Thaw the cryopreserved hepatocytes according to the supplier's protocol.

-

Plate the hepatocytes onto collagen-coated plates and allow them to attach for several hours in a CO₂ incubator.[13]

-

Replace the plating medium with fresh incubation medium.

-

-

Incubation:

-

Prepare a stock solution of the test compound and positive controls and add it to the hepatocyte cultures. The final test compound concentration is typically 1-10 µM.[4][12]

-

Incubate the plates at 37°C in a CO₂ incubator.

-

At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect aliquots of the incubation medium and/or cell lysate.[12]

-

Terminate the metabolic activity by adding cold acetonitrile with an internal standard.

-

-

Sample Processing and Analysis:

-

Process the samples by protein precipitation (centrifugation).

-

Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

-

Data Analysis:

Similar to the microsomal stability assay, the half-life and intrinsic clearance are determined by monitoring the disappearance of the parent compound over time.

-

CLint (µL/min/10⁶ cells) = (0.693 / t½) * (incubation volume / number of cells)

Data Presentation

Quantitative data from in vitro metabolic stability studies should be presented in a clear and structured format to allow for easy comparison and interpretation.

Table 1: In Vitro Metabolic Stability of 2-(1H-Imidazol-1-YL)ethanamine hydrochloride in Human Liver Microsomes (Illustrative Data)

| Parameter | 2-(1H-Imidazol-1-YL)ethanamine HCl | Verapamil (Positive Control) |

| Half-life (t½, min) | 45 | 15 |

| Intrinsic Clearance (CLint, µL/min/mg protein) | 15.4 | 46.2 |

| % Remaining at 60 min | 39% | 6.25% |

Table 2: In Vitro Metabolic Stability of 2-(1H-Imidazol-1-YL)ethanamine hydrochloride in Human Hepatocytes (Illustrative Data)

| Parameter | 2-(1H-Imidazol-1-YL)ethanamine HCl | Testosterone (Positive Control) |

| Half-life (t½, min) | 90 | 30 |

| Intrinsic Clearance (CLint, µL/min/10⁶ cells) | 8.7 | 23.1 |

| % Remaining at 120 min | 35% | 6.25% |

Visualization of Workflows and Pathways

Diagrams are powerful tools for visualizing experimental processes and potential metabolic pathways.

Caption: General experimental workflow for in vitro metabolic stability assays.

Caption: Potential metabolic pathways for 2-(1H-Imidazol-1-YL)ethanamine.

Potential Metabolic Pathways

Based on its chemical structure, 2-(1H-Imidazol-1-YL)ethanamine hydrochloride may undergo several metabolic transformations:

-

Phase I Metabolism:

-

Hydroxylation: The imidazole ring or the ethylamine side chain could be hydroxylated by CYP enzymes.

-

N-dealkylation: Cleavage of the bond between the imidazole nitrogen and the ethylamine group.

-

Oxidation: The primary amine of the ethylamine side chain could be oxidized.

-

-

Phase II Metabolism:

-

Glucuronidation and Sulfation: Hydroxylated metabolites formed during Phase I can be conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate excretion.

-

The structural similarity of 2-(1H-Imidazol-1-YL)ethanamine to histamine suggests that it could potentially interact with histamine receptors.[14] However, its metabolic fate would be governed by the drug-metabolizing enzymes.

Conclusion

The in vitro metabolic stability of 2-(1H-Imidazol-1-YL)ethanamine hydrochloride is a critical parameter that will influence its potential as a drug candidate. The liver microsomal and hepatocyte stability assays provide a robust framework for assessing its metabolic liabilities. By following standardized protocols and carefully analyzing the data, researchers can gain valuable insights into the compound's pharmacokinetic properties. The illustrative data and workflows presented in this guide serve as a practical resource for scientists engaged in the preclinical development of this and other novel chemical entities. Further studies to identify the specific metabolites and the enzymes responsible for the metabolism of 2-(1H-Imidazol-1-YL)ethanamine hydrochloride are warranted to fully characterize its disposition.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 3. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 4. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 12. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - TW [thermofisher.com]

- 14. Histamine - Wikipedia [en.wikipedia.org]

historical research on 2-(1H-Imidazol-1-YL)ethanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Published: December 25, 2025

Abstract

This technical guide provides a comprehensive overview of 2-(1H-Imidazol-1-YL)ethanamine hydrochloride, a heterocyclic amine of interest in medicinal chemistry. Due to a notable scarcity of direct historical and pharmacological research on this specific isomer, this document focuses on its synthesis and physicochemical properties. Inferences on its potential biological activity are drawn from its structural isomer, the well-characterized biogenic amine histamine (2-(1H-imidazol-4-yl)ethanamine). This guide includes detailed experimental protocols for the synthesis of the free base and its subsequent conversion to the hydrochloride salt, quantitative data tables, and visualizations of the synthetic workflow and a putative signaling pathway.

Introduction

Imidazole-containing compounds are a cornerstone of medicinal chemistry, featuring in a wide array of biologically active molecules.[1] 2-(1H-Imidazol-1-YL)ethanamine is a structural isomer of histamine, a critical mediator in various physiological and pathological processes.[2] While histamine has been the subject of extensive research since its discovery in 1910, leading to the development of numerous drugs targeting histamine receptors, its 1-yl isomer has received significantly less direct scientific attention.[2]

This guide aims to consolidate the available technical information on 2-(1H-Imidazol-1-YL)ethanamine hydrochloride. It serves as a resource for researchers interested in the synthesis of this compound and as a starting point for the investigation of its potential pharmacological properties, which are largely unexplored. The hydrochloride salt form enhances the compound's stability and solubility, making it more suitable for laboratory use.

Physicochemical Properties

Quantitative data for 2-(1H-Imidazol-1-YL)ethanamine and its hydrochloride salt are summarized below. It is important to note that much of the publicly available data is computationally predicted.

| Property | 2-(1H-Imidazol-1-yl)ethanamine (Free Base) | 2-(1H-Imidazol-1-yl)ethanamine Hydrochloride | Source |

| Molecular Formula | C₅H₉N₃ | C₅H₁₀ClN₃ | [3] |

| Molecular Weight | 111.15 g/mol | 147.61 g/mol | [3][4] |

| CAS Number | 5739-10-6 | Not explicitly available, often listed under the free base CAS | [3] |

| XLogP3 | -1.0 | Not available | [3] |

| Hydrogen Bond Donor Count | 1 | 2 | [3] |

| Hydrogen Bond Acceptor Count | 2 | 2 | [3] |

| Rotatable Bond Count | 2 | 2 | [3] |

| Topological Polar Surface Area | 43.8 Ų | Not available | [3] |

Synthesis and Experimental Protocols

The synthesis of 2-(1H-Imidazol-1-YL)ethanamine hydrochloride is typically a two-step process involving the N-alkylation of imidazole to form the free base, followed by its conversion to the hydrochloride salt.

Synthesis of 2-(1H-Imidazol-1-yl)ethanamine (Free Base)

This protocol is adapted from established methods for the N-alkylation of imidazole.[5]

Reaction Scheme:

Caption: Synthesis of 2-(1H-Imidazol-1-yl)ethanamine.

Materials:

-

Imidazole

-

2-Chloroethylamine hydrochloride

-

Sodium hydroxide (NaOH)

-

Tetrabutylammonium bromide (TBAB) or a similar phase-transfer catalyst

-

Acetonitrile (ACN)

-

Dichloromethane (DCM)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine imidazole (1.0 eq), 2-chloroethylamine hydrochloride (1.1 eq), sodium hydroxide (3.0 eq), and a catalytic amount of tetrabutylammonium bromide (0.05 eq) in acetonitrile.[6]

-

Heat the mixture to reflux (approximately 82°C) and maintain stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]

-

After the reaction is complete, cool the mixture to room temperature and filter to remove insoluble salts.[6]

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.[6]

-

Dissolve the crude oil in dichloromethane (DCM) and wash with a brine solution.[6]

-

Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.[6]

-

Filter the drying agent and concentrate the organic layer under reduced pressure to yield the crude product.

-

The product can be further purified by flash chromatography on silica gel.[5]

Conversion to 2-(1H-Imidazol-1-yl)ethanamine Hydrochloride

This is a general procedure for the formation of a hydrochloride salt from a free base amine.

Materials:

-

Crude or purified 2-(1H-Imidazol-1-yl)ethanamine

-

Hydrochloric acid (e.g., 2 M solution in diethyl ether or isopropanol)

-

A suitable solvent (e.g., isopropanol, ethanol, or diethyl ether)

Procedure:

-

Dissolve the purified 2-(1H-Imidazol-1-yl)ethanamine in a minimal amount of a suitable solvent like isopropanol or ethanol.[7]

-

While stirring, slowly add a solution of hydrochloric acid in the same or another suitable solvent (e.g., HCl in isopropanol or diethyl ether).[7]

-

Continue stirring to allow for the complete precipitation of the hydrochloride salt. An ice bath may be used to facilitate precipitation.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under a vacuum to yield 2-(1H-Imidazol-1-YL)ethanamine hydrochloride.[7]

Potential Biological Activity and Signaling Pathways

Histamine's diverse physiological effects are mediated by these receptors. For instance, the activation of the H2 receptor leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP), a key second messenger.[8] A hypothetical signaling pathway for a compound acting as an agonist at the H2 receptor is depicted below.

Caption: Hypothetical Histamine H2 Receptor Signaling Pathway.

It is crucial to emphasize that experimental validation is required to determine if 2-(1H-Imidazol-1-YL)ethanamine hydrochloride interacts with any histamine receptors and, if so, whether it acts as an agonist or an antagonist.

Conclusion

2-(1H-Imidazol-1-YL)ethanamine hydrochloride is a readily synthesizable imidazole derivative. While its historical and pharmacological research record is sparse, its structural relationship to histamine suggests it as a compound of interest for further investigation. This technical guide provides a foundational resource for its synthesis and a framework for initiating studies into its biological activities. Future in vitro and in vivo studies are necessary to elucidate its pharmacological profile and potential therapeutic applications.

References

- 1. longdom.org [longdom.org]

- 2. Histamine - Wikipedia [en.wikipedia.org]

- 3. 2-(1H-imidazol-1-yl)ethanamine | C5H9N3 | CID 430667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Crystal structure of 2-(1H-imidazol-4-yl)ethanaminium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(1H-Imidazol-1-yl)ethanamine | 5739-10-6 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Protocol for the Preparation of 2-(1H-Imidazol-1-YL)ethanamine Hydrochloride for Cell Culture Applications

For Research Use Only. Not for use in diagnostic procedures.

Introduction

2-(1H-Imidazol-1-YL)ethanamine hydrochloride is a small molecule with structural similarity to histamine, a key biogenic amine involved in a wide array of physiological processes. Due to this resemblance, it is hypothesized to interact with histamine receptors, making it a compound of interest for researchers in drug discovery and development, particularly in studies related to immunology, neuroscience, and gastric physiology. This document provides a detailed protocol for the dissolution of 2-(1H-Imidazol-1-YL)ethanamine hydrochloride for use in cell culture experiments.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₅H₁₀ClN₃ |

| Molecular Weight | 147.61 g/mol |

| Appearance | White to off-white solid |

| Storage | Store at -20°C for long-term stability. |

Solubility Data

Quantitative solubility data for 2-(1H-Imidazol-1-YL)ethanamine hydrochloride is not extensively available in public literature. However, based on the properties of similar hydrochloride salts of imidazole compounds, the following can be inferred:

| Solvent | Solubility | Notes |

| Water | Soluble | The hydrochloride salt form enhances aqueous solubility. For a structurally related compound, 2-(1H-Imidazol-4-yl)ethanamine dihydrochloride (Histamine dihydrochloride), the solubility in water is 0.1 g/mL.[1] |

| DMSO | Soluble | A common solvent for preparing concentrated stock solutions of organic molecules for cell culture. Histamine dihydrochloride is soluble in DMSO, with one source indicating a solubility of 37 mg/mL.[2] |

| Ethanol | Sparingly Soluble | May be used as a solvent, but water or DMSO are generally preferred for cell culture applications. |

Note: It is highly recommended to perform a small-scale solubility test before preparing a large stock solution.

Experimental Protocols

Preparation of a Concentrated Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of 2-(1H-Imidazol-1-YL)ethanamine hydrochloride in dimethyl sulfoxide (DMSO).

Materials:

-

2-(1H-Imidazol-1-YL)ethanamine hydrochloride powder

-

Anhydrous, cell culture grade DMSO

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Water bath sonicator (optional)

-

37°C water bath (optional)

Procedure:

-

In a sterile microcentrifuge tube, weigh out the required amount of 2-(1H-Imidazol-1-YL)ethanamine hydrochloride powder to prepare the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM stock solution, weigh out 1.4761 mg of the compound.

-

Add the appropriate volume of anhydrous, cell culture grade DMSO to the microcentrifuge tube.

-

Vortex the tube for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[3]

-

If necessary, gently warm the solution to 37°C for a short period to aid dissolution.[3]

-

Once the compound is fully dissolved, the stock solution can be stored at -20°C in small aliquots to minimize freeze-thaw cycles.

Preparation of Working Solutions in Cell Culture Medium

This protocol describes the preparation of working solutions from the concentrated DMSO stock solution for treating cells in culture.

Materials:

-

10 mM stock solution of 2-(1H-Imidazol-1-YL)ethanamine hydrochloride in DMSO

-

Sterile, pre-warmed cell culture medium appropriate for your cell line

-

Sterile serological pipettes and pipette tips

Procedure:

-

Thaw an aliquot of the 10 mM stock solution at room temperature.

-

Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final working concentrations.

-

Crucially, when diluting, add the DMSO stock solution to the cell culture medium and mix immediately and thoroughly. This helps to prevent precipitation of the compound, which can occur with high localized concentrations of DMSO.[3]

-

The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[3]

-

Visually inspect the final working solutions for any signs of precipitation before adding them to your cell cultures.

Application Notes

2-(1H-Imidazol-1-YL)ethanamine hydrochloride, due to its structural similarity to histamine, is a putative ligand for histamine receptors (H1, H2, H3, and H4). These receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of cellular responses.

-

Histamine H1 Receptor (H1R): Typically couples to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.

-

Histamine H2 Receptor (H2R): Primarily couples to Gs, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP) levels.

-

Histamine H3 Receptor (H3R) and H4 Receptor (H4R): Generally couple to Gi/o, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP.

When designing experiments, it is recommended to test a range of concentrations to determine the optimal working concentration for your specific cell line and assay. Based on studies with other histamine receptor agonists, a starting concentration range of 0.1 µM to 100 µM is suggested. For example, in cultured rat mesangial cells, histamine stimulated cAMP accumulation in the range of 5 µM to 100 µM.[4]

It is also important to include appropriate controls in your experiments, such as a vehicle control (cell culture medium with the same final concentration of DMSO as the highest concentration of the test compound) to account for any effects of the solvent.

Visualizations

Caption: Workflow for preparing 2-(1H-Imidazol-1-YL)ethanamine hydrochloride solutions.

Caption: Putative signaling pathways activated by 2-(1H-Imidazol-1-YL)ethanamine hydrochloride.

References

- 1. 2-(1H-Imidazol-4-yl)ethanamine dihydrochloride, CAS No. 56-92-8 - iChemical [ichemical.com]

- 2. selleckchem.com [selleckchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Histamine modulates contraction and cyclic nucleotides in cultured rat mesangial cells. Differential effects mediated by histamine H1 and H2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the In Vivo Administration of 2-(1H-Imidazol-1-YL)ethanamine Hydrochloride